7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran
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Overview
Description
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chloro, fluoro, isothiocyanato, and methyl groups attached to the benzofuran core, which may contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, fluoro, isothiocyanato, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group may yield a variety of substituted benzofuran derivatives .
Scientific Research Applications
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. The chloro and fluoro groups may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-fluoro-2-methyl-1-benzofuran: Lacks the isothiocyanato group.
7-Chloro-4-isothiocyanato-2-methyl-1-benzofuran: Lacks the fluoro group.
5-Fluoro-4-isothiocyanato-2-methyl-1-benzofuran: Lacks the chloro group.
Uniqueness
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is unique due to the presence of all four substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
650598-24-6 |
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Molecular Formula |
C10H5ClFNOS |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran |
InChI |
InChI=1S/C10H5ClFNOS/c1-5-2-6-9(13-4-15)8(12)3-7(11)10(6)14-5/h2-3H,1H3 |
InChI Key |
FXALLVJKPDNECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2O1)Cl)F)N=C=S |
Origin of Product |
United States |
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